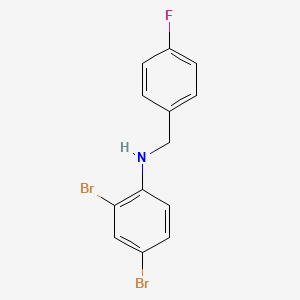

2,4-Dibromo-N-(4-fluorobenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2FN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQBCZWLEGQYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dibromo N 4 Fluorobenzyl Aniline

Retrosynthetic Analysis of 2,4-Dibromo-N-(4-fluorobenzyl)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. youtube.com For this compound, the most logical disconnection occurs at the C-N bond between the aniline (B41778) nitrogen and the benzyl (B1604629) group. This is a standard disconnection for secondary amines, which are often synthesized via N-alkylation. youtube.comyoutube.com

This disconnection approach simplifies the target molecule into two key precursors:

2,4-Dibromoaniline (B146533) : An aromatic amine with a specific substitution pattern.

4-Fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride): An electrophilic source for the benzyl group.

The forward synthesis, therefore, involves the N-alkylation of 2,4-dibromoaniline with a 4-fluorobenzyl halide. The subsequent challenge lies in the efficient and regioselective synthesis of the 2,4-dibromoaniline intermediate itself.

Classical and Contemporary Approaches to 2,4-Dibromoaniline Synthesis

The synthesis of 2,4-dibromoaniline (a key intermediate) can be approached through various methods, ranging from direct halogenation to more controlled, multi-step sequences. nih.gov

Direct Bromination of 4-Fluoroaniline (B128567) and Related Anilines

The amino group (-NH₂) in aniline is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. Direct bromination of aniline with molecular bromine typically leads to the rapid formation of 2,4,6-tribromoaniline (B120722) as the major product due to this high reactivity. youtube.com Controlling the reaction to selectively produce a dibromo-isomer is challenging.

Similarly, while 4-fluoroaniline has the para position blocked by fluorine, its high activation would likely lead to a mixture of brominated products, making the isolation of a single, pure dibromo-isomer difficult. Classical electrophilic aromatic bromination often suffers from a lack of regioselectivity and the formation of polybrominated byproducts when applied to highly activated substrates like anilines. acs.org

Regioselective Bromination Strategies for Dibromoaniline Scaffolds

To overcome the challenges of direct bromination, several regioselective methods have been developed. These strategies offer greater control over the position of bromination on the aniline ring.

One effective approach is the use of copper catalysis. A practical method for the regioselective bromination of anilines involves using a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comthieme-connect.com This system allows for the controlled monobromination of various anilines under mild conditions. thieme-connect.com By selecting an appropriately substituted aniline and controlling stoichiometry, this method can be adapted to produce dibrominated products. For instance, starting with 4-bromoaniline (B143363) could facilitate the introduction of a second bromine atom at the C-2 position.

Another strategy involves the use of copper(II) bromide (CuBr₂) in an ionic liquid, which can achieve high yields and regioselectivity for para-bromination of unprotected anilines. beilstein-journals.org While this method is highly selective for the para-position, modifications to the substrate or conditions would be necessary to achieve a 2,4-dibromo pattern.

The table below summarizes various reagents used for the regioselective bromination of anilines.

| Reagent/Catalyst System | Key Features | Typical Outcome |

|---|---|---|

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Catalytic, mild conditions, uses readily available reagents. thieme-connect.com | Preferential and regioselective monobromination of free anilines. thieme-connect.com |

| CuBr₂ in Ionic Liquid | High yield and high regioselectivity for para-substitution under mild conditions. beilstein-journals.org | Direct para-bromination of unprotected anilines. beilstein-journals.org |

| n-BuLi / Me₃SnCl then Br₂ | Forms a tin amide in situ, followed by directed bromination. acs.org | Highly selective monobromination at the para-position with no dibromo byproducts. acs.org |

| N-Bromosuccinimide (NBS) | A common and milder brominating agent compared to Br₂. thieme-connect.com | Can be used for various brominations, often requiring specific conditions for selectivity. thieme-connect.com |

Multi-step Synthetic Routes for 2,4-Dibromination

Multi-step synthesis provides a more reliable pathway to 2,4-dibromoaniline by using protecting groups or by building the molecule in a controlled sequence. libretexts.org A common strategy begins with acetanilide, where the amino group is protected as an acetamide. The acetyl group moderates the activating effect of the nitrogen, allowing for more controlled bromination.

A representative multi-step synthesis is as follows:

Protection : Aniline is reacted with acetic anhydride (B1165640) to form acetanilide.

Bromination : Acetanilide is brominated. The acetamido group directs the first bromine to the para position to yield 4-bromoacetanilide. A second bromination step, under more forcing conditions, can introduce a bromine atom at the ortho position.

Deprotection : The resulting 2,4-dibromoacetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield 2,4-dibromoaniline.

An alternative multi-step route starts from 4-nitrotoluene, which can be brominated and then undergo a series of functional group transformations—reduction of the nitro group to an amine and oxidation of the methyl group—to eventually form the desired product. mdpi.com

N-Alkylation and N-Benzylation of Anilines: Synthetic Transformations

The final step in the synthesis of this compound is the formation of the C-N bond between the 2,4-dibromoaniline intermediate and the 4-fluorobenzyl group. This is typically achieved through an N-alkylation reaction. dergipark.org.tr

Overview of N-Alkylation Reactions with Benzyl Halides

N-alkylation of anilines with benzyl halides is a standard nucleophilic substitution reaction. dergipark.org.tr In this case, the nitrogen atom of 2,4-dibromoaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl halide (e.g., bromide or chloride) and displacing the halide ion.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting aniline and prevent it from acting as a nucleophile. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.net The choice of solvent can also influence the reaction rate and outcome. acs.org

A significant challenge in the N-alkylation of primary anilines is the potential for over-alkylation, where the initially formed secondary amine reacts further with the alkylating agent to produce a tertiary amine. dergipark.org.tr To favor the desired mono-alkylation product, reaction conditions can be optimized by:

Using a molar ratio with aniline in excess relative to the benzyl halide.

Controlling the reaction temperature and time.

The table below provides examples of conditions used for the N-alkylation of anilines and related compounds.

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Key Conditions |

|---|---|---|---|---|

| Isatin | Benzyl Chloride | KF/Alumina | Acetonitrile (ACN) | Microwave irradiation at 180°C or thermal reflux. researchgate.net |

| Aniline | Benzyl Alcohol | CoNₓ@NC catalyst / tert-BuOK | Toluene | Hydrogen borrowing methodology at 140°C. researchgate.net |

| Substituted Anilines | Alkyl Halides | None (in Ionic Liquid) | [bmim][PF₆] or [emim][EtSO₄] | Reaction at 0-25°C, providing a simple method for mono-alkylation. |

| Dehydroalanine Derivatives | Alkyl Bromide | Tris(trimethylsilyl)silane / Photocatalyst | Phosphate-buffered saline (PBS) | Giese-type radical alkylation under photochemical conditions. beilstein-journals.org |

By applying these principles, 2,4-dibromoaniline can be effectively reacted with 4-fluorobenzyl bromide or chloride in the presence of a suitable base and solvent to yield the target compound, this compound.

Optimized Conditions for Coupling 2,4-Dibromoaniline with 4-Fluorobenzyl Halides

The direct N-alkylation of 2,4-dibromoaniline with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide, represents the most straightforward approach to this compound. The optimization of this reaction is critical to maximize yield and minimize side products. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a catalyst.

Typically, a non-nucleophilic organic or inorganic base is employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. The reaction is generally conducted in a polar aprotic solvent which can solvate the cation of the base without participating in the reaction.

| Parameter | Condition | Rationale |

| Substrates | 2,4-Dibromoaniline, 4-Fluorobenzyl bromide | Readily available starting materials. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | K₂CO₃ is a milder, less hazardous base suitable for moderately acidic anilines. nih.gov NaH is a stronger, non-nucleophilic base that can ensure complete deprotonation. |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Polar aprotic solvents that facilitate Sₙ2 reactions. DMF offers excellent solubility for many organic compounds. orgsyn.org |

| Temperature | Room temperature to 80 °C | The reaction temperature is optimized to balance reaction rate with the potential for side reactions. Elevated temperatures may be required to drive the reaction to completion. |

| Reaction Time | 6-24 hours | Monitored by techniques such as Thin Layer Chromatography (TLC) to determine completion. |

This table is a representation of typical conditions and may require further optimization for this specific transformation.

A representative, albeit general, procedure for such a coupling involves stirring 2,4-dibromoaniline with a slight excess of 4-fluorobenzyl bromide in DMF in the presence of a base like potassium carbonate. The reaction progress is monitored, and upon completion, the product is isolated through aqueous workup and purified by column chromatography.

Catalyst-Mediated N-Benzylation Methods

To enhance the efficiency and selectivity of the N-benzylation, various catalytic systems can be employed. These methods often allow for milder reaction conditions and can be more tolerant of other functional groups.

Copper-Catalyzed N-Arylation/Alkylation: Copper-based catalysts, such as copper(I) bromide (CuBr), are known to facilitate the coupling of amines with alkyl halides. nih.gov This method is advantageous due to the low cost and toxicity of copper relative to other transition metals. The reaction typically proceeds at room temperature, which is beneficial for preventing thermal decomposition of sensitive substrates.

Palladium-Catalyzed N-Benzylation: Palladium catalysts are highly effective for C-N bond formation. While often associated with the coupling of aryl halides and amines (Buchwald-Hartwig amination), palladium complexes can also catalyze the N-alkylation of amines with benzyl alcohols. chemistryviews.org A representative system might involve a palladium source like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand.

Organocatalysis: An emerging area is the use of metal-free organocatalysts. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the N-alkylation of amines with benzyl alcohols through a hydrogen borrowing mechanism. orgsyn.org This approach is attractive from a green chemistry perspective as it avoids the use of transition metals.

| Catalyst System | Reactants | General Conditions | Advantages |

| Copper(I) Bromide | 2,4-Dibromoaniline, 4-Fluorobenzyl bromide | Room temperature, polar aprotic solvent | Low cost, mild conditions. nih.gov |

| Pd-doped La-BDC MOF | 2,4-Dibromoaniline, 4-Fluorobenzyl alcohol | Elevated temperature, toluene | Heterogeneous catalyst, potential for recyclability. chemistryviews.org |

| N-Heterocyclic Carbene | 2,4-Dibromoaniline, 4-Fluorobenzyl alcohol | Anhydrous conditions, elevated temperature | Metal-free, sustainable. orgsyn.org |

This table provides examples of potential catalytic systems; specific conditions would need to be developed for the target synthesis.

Alternative Synthetic Routes to this compound

Stepwise Formation of the Aniline and Benzyl Moieties

A stepwise approach involves the synthesis of a key intermediate, which is then elaborated to the final product. A plausible route would be the initial synthesis of 2,4-dibromoaniline, followed by the N-benzylation step as described previously. The synthesis of 2,4-dibromoaniline itself can be achieved through the bromination of aniline. However, direct bromination of aniline often leads to a mixture of products, including the 2,4,6-tribromoaniline. A more controlled approach involves the protection of the amino group as an acetanilide, followed by bromination and subsequent deprotection. researchgate.net

A multi-step synthesis could proceed as follows:

Protection: Aniline is acetylated with acetic anhydride to form acetanilide.

Bromination: Acetanilide is treated with bromine in acetic acid to yield 4-bromoacetanilide. A second bromination would then be required to introduce the bromine at the 2-position.

Deprotection: The resulting dibromoacetanilide is hydrolyzed under acidic or basic conditions to give 2,4-dibromoaniline. mdpi.com

N-Benzylation: The synthesized 2,4-dibromoaniline is then coupled with 4-fluorobenzyl bromide as described in section 2.3.2.

This stepwise route, while longer, allows for greater control over the regioselectivity of the bromination.

Exploration of Convergent Synthesis Strategies

For instance, a convergent approach could involve the reaction of a lithiated or Grignard reagent derived from 1,3-dibromobenzene (B47543) with a suitable N-(4-fluorobenzyl) electrophilic nitrogen source. However, such routes are often more complex to execute than the more linear approaches. Another conceptual convergent strategy is the Smiles rearrangement, which can be used to form diarylamines under metal-free conditions, though its application to N-benzyl anilines is less direct. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Amines

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netjocpr.com Several of these principles can be applied to the synthesis of this compound.

Atom Economy: Catalytic methods, particularly those involving hydrogen borrowing from benzyl alcohols, exhibit higher atom economy as water is the only byproduct. rsc.org

Use of Safer Solvents: Exploring the use of greener solvents like ethanol/water mixtures nih.gov or even solvent-free conditions where feasible can significantly reduce the environmental impact. jocpr.com

Catalysis: The use of catalysts, be they metal-based or organocatalytic, is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can often dramatically reduce reaction times and energy input compared to conventional heating. rsc.org

Waste Reduction: Optimizing reactions to maximize yield and minimize side products directly contributes to waste reduction.

By consciously applying these principles, the synthesis of halogenated amines can be made more sustainable and environmentally benign.

Based on a comprehensive search of available scientific literature and chemical databases, detailed and verified spectroscopic data specifically for the compound This compound is not publicly available. While information exists for structurally related compounds, such as 2,4-dibromoaniline, N-(4-fluorobenzyl)aniline rsc.org, and isomers like 2,4-Dibromo-N-(2-fluorobenzyl)aniline chemicalbook.com and 2,4-Dibromo-N-(3-fluorobenzyl)aniline bldpharm.com, a complete set of experimental data as required by the outline for the target molecule could not be located.

Generating an article with the specified level of detail, including data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR, would necessitate access to published research that specifically characterizes this compound. Without such source data, creating the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on research findings.

Therefore, it is not possible to generate the article focusing solely on the advanced spectroscopic characterization of this compound at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a critical analytical tool, offering complementary information to infrared (IR) spectroscopy for the elucidation of a molecule's vibrational structure. While no specific Raman spectrum for 2,4-Dibromo-N-(4-fluorobenzyl)aniline has been published, a hypothetical analysis would focus on characteristic vibrational modes.

Key Raman-active bands would be anticipated for the aromatic rings, the C-N and C-Br bonds, and the fluorobenzyl group. The symmetric stretching vibrations of the C-Br bonds would produce intense, low-frequency signals. Aromatic C-C stretching vibrations within both the dibrominated aniline (B41778) and the fluorobenzyl rings would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would also yield a characteristic band.

A representative table of expected Raman shifts, based on known data for similar functional groups, is provided below.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-Br Symmetric Stretch | 200-400 | Strong |

| C-Br Asymmetric Stretch | 500-700 | Medium |

| Aromatic C-C Stretch (Aniline) | 1580-1620 | Strong |

| Aromatic C-C Stretch (Benzyl) | 1590-1610 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-F Stretch | 1000-1300 | Medium |

| N-H Wag | 700-800 | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₀Br₂FN), the exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion [M]⁺, with three peaks at [M], [M+2], and [M+4] in an approximate intensity ratio of 1:2:1. docbrown.infodocbrown.info

Interactive Data Table: Calculated Exact Masses for the Molecular Ion of this compound

| Isotopic Composition | Calculated m/z |

| [C₁₃H₁₀⁷⁹Br₂FN]⁺ | 356.9161 |

| [C₁₃H₁₀⁷⁹Br⁸¹BrFN]⁺ | 358.9141 |

| [C₁₃H₁₀⁸¹Br₂FN]⁺ | 360.9120 |

Fragmentation Patterns for Structural Information

The fragmentation pattern in an electron impact mass spectrum provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would be expected to involve the cleavage of the benzylic C-N bond and the loss of bromine atoms.

A primary fragmentation would be the cleavage between the benzyl (B1604629) group and the nitrogen atom, leading to the formation of a stable fluorobenzyl cation ([C₇H₆F]⁺, m/z 109) and a 2,4-dibromoaniline (B146533) radical cation. The fluorobenzyl cation is often a prominent peak in the spectra of related compounds. Another significant fragmentation would be the loss of a bromine atom from the molecular ion.

Interactive Data Table: Plausible Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-Br]⁺ | [C₁₃H₁₀BrFN]⁺ | 278/280 |

| [C₇H₆F]⁺ | Fluorobenzyl cation | 109 |

| [C₆H₅Br₂N]⁺ | 2,4-Dibromoaniline radical cation | 249/251/253 |

| [M-C₇H₆F]⁺ | [C₆H₄Br₂N]⁺ | 248/250/252 |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack to form a crystal lattice. While no crystal structure has been reported for this compound, studies on analogous molecules like 2,4-dibromoaniline provide a basis for what such an analysis would reveal. nih.gov

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Interactive Data Table: Hypothetical Key Geometric Parameters for this compound

| Parameter | Description | Expected Value Range |

| C-Br Bond Length | Distance between a carbon and a bromine atom on the aniline ring | ~1.90 Å |

| C-F Bond Length | Distance between a carbon and the fluorine atom on the benzyl ring | ~1.35 Å |

| C-N-C Bond Angle | The angle formed by the aniline carbon, the nitrogen, and the benzyl carbon | 125-130° |

| Ar(Aniline)-N-C-Ar(Benzyl) Torsion Angle | The twist between the two aromatic rings | 40-60° |

Conformational Analysis in the Crystalline State

A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its conformation in the crystalline state, including specific dihedral angles, bond lengths, and intermolecular interactions, cannot be provided at this time.

Furthermore, crystallographic data reveals the packing of molecules within the crystal, which is governed by various intermolecular forces. These can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. The nature and geometry of these interactions are fundamental to understanding the stability of the crystal lattice and can influence the molecular conformation itself.

For related compounds, such as other halogenated N-benzylanilines, crystal structure analyses have revealed a range of possible conformations. The dihedral angle between the two aromatic rings, for instance, is a key conformational descriptor and is known to be influenced by the nature and position of substituents on the rings. These substituents can introduce steric hindrance or engage in specific intermolecular interactions that favor a particular twisted arrangement.

Without experimental crystallographic data for this compound, any discussion of its solid-state conformation would be purely speculative. Further research, specifically the synthesis of a single crystal and its analysis by X-ray diffraction, is required to elucidate its precise three-dimensional structure and intermolecular interactions in the crystalline state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is used to determine the ground-state electronic structure, optimized geometry, and other key parameters.

This subsection would typically detail the results of geometry optimization calculations. The goal is to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The analysis would include key bond lengths, bond angles, and dihedral angles of the optimized structure. A conformational analysis would also be discussed, exploring different spatial arrangements (conformers) of the molecule and their relative energies to identify the most stable conformer.

No specific data on optimized geometry or conformational landscapes for 2,4-Dibromo-N-(4-fluorobenzyl)aniline is available in the reviewed literature.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The theoretical vibrational modes can be correlated with experimental spectroscopic data to provide a detailed assignment of the observed spectral bands. globalresearchonline.netresearchgate.netresearchgate.net

Specific calculated vibrational frequencies and spectroscopic correlations for this compound have not been reported in the available scientific papers.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netlibretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity. mdpi.comresearchgate.netresearchgate.net

A data table for HOMO-LUMO energies and the energy gap would be presented here, but specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. tci-thaijo.orgbhu.ac.in It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows for the prediction of where the molecule is susceptible to electrophilic and nucleophilic attack. jmaterenvironsci.com

An analysis of the MEP surface, including the locations of positive, negative, and neutral potentials for this compound, cannot be provided as the data is unavailable.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.orgwisc.edu It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated to quantify their significance, offering insights into intramolecular stability and bonding. researchgate.netconicet.gov.ar

A data table detailing significant donor-acceptor interactions and their stabilization energies from an NBO analysis would be included in this section. However, no such study has been published for this compound.

Calculation of Molecular Descriptors for Reactivity Prediction

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated based on conceptual DFT. These descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.netmdpi.com These parameters are instrumental in predicting how the molecule will behave in chemical reactions.

A table of calculated molecular descriptors for this compound would be presented here. Due to the lack of source data, these values cannot be supplied.

Theoretical Studies on Non-Linear Optical (NLO) Properties

No theoretical studies on the non-linear optical (NLO) properties of this compound were found in the searched scientific literature.

Electric Dipole Moment and Polarizability

No data is available in the existing literature regarding the calculated electric dipole moment and polarizability of this compound.

First Hyperpolarizability and Second-Order NLO Behavior

There are no published findings on the first hyperpolarizability or the second-order NLO behavior of this compound.

Reactivity and Derivatization of 2,4 Dibromo N 4 Fluorobenzyl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The aniline ring in 2,4-Dibromo-N-(4-fluorobenzyl)aniline is activated towards electrophilic aromatic substitution by the secondary amine group. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.com However, the para position (C4) and one ortho position (C2) are already occupied by bromine atoms. The bulky N-(4-fluorobenzyl) group and the existing bromine atom at C2 provide significant steric hindrance. Consequently, the most likely position for further electrophilic attack is the vacant ortho position at C6. The two bromine atoms act as deactivating groups, which may necessitate more forcing reaction conditions compared to unsubstituted aniline.

Further halogenation of this compound would likely introduce a third halogen atom onto the aniline ring. Given the directing effects of the N-(4-fluorobenzyl)amino group, this substitution is predicted to occur at the C6 position.

Bromination : Treatment with bromine (Br₂) in a suitable solvent, such as acetic acid or carbon tetrachloride, would be the standard approach. The reaction with bromine water is often very rapid with activated anilines, sometimes leading to multiple substitutions. youtube.com However, the presence of two deactivating bromo-substituents on the ring should moderate the reactivity, potentially allowing for the controlled introduction of a single additional bromine atom.

Chlorination : Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed for chlorination. The regioselectivity is expected to favor the C6 position, yielding 2,4-dibromo-6-chloro-N-(4-fluorobenzyl)aniline. The use of thionyl halides with N-oxides represents another strategy for the ortho-halogenation of anilines. nih.gov

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂/CH₃COOH | 2,4,6-Tribromo-N-(4-fluorobenzyl)aniline |

| Chlorination | SO₂Cl₂ or NCS | 6-Chloro-2,4-dibromo-N-(4-fluorobenzyl)aniline |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (—NO₂) or sulfonic acid (—SO₃H) group, respectively. masterorganicchemistry.com

Nitration : This reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The strong activating effect of the amino group is tempered by the deactivating bromo-substituents. The reaction would be expected to yield 2,4-dibromo-N-(4-fluorobenzyl)-6-nitroaniline. Care must be taken as nitration of anilines can be complicated by oxidation of the nitrogen atom.

Sulfonation : Sulfonation is generally achieved by treating the aromatic compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com This reaction is typically reversible. The expected product would be 4-amino-3,5-dibromo-N-(4-fluorobenzyl)benzenesulfonic acid, with the sulfonic acid group being directed to the C6 position.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2,4-Dibromo-N-(4-fluorobenzyl)-6-nitroaniline |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 4-((4-Fluorobenzyl)amino)-3,5-dibromobenzenesulfonic acid |

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Halide Moiety (if applicable, or related to precursors/derivations)

The title compound, this compound, does not possess a benzyl halide moiety. However, its synthesis is directly related to a nucleophilic substitution reaction. The most common synthetic route to this compound involves the N-alkylation of 2,4-dibromoaniline (B146533) with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride).

In this reaction, the nitrogen atom of 2,4-dibromoaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide ion. ias.ac.in This is a standard S_N2-type reaction. The reaction is typically carried out in the presence of a weak base (like K₂CO₃ or NaHCO₃) to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme for Synthesis (Precursor Derivation)

This method highlights the nucleophilic character of the parent aniline, which is fundamental to the creation of the title compound. ias.ac.in

Cross-Coupling Reactions for Further Functionalization

The two bromine atoms on the aniline ring are ideal handles for further molecular elaboration using palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C2 and C4 positions. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction could be applied to this compound to replace one or both bromine atoms with various alkyl, alkenyl, or aryl groups. nih.gov

The reaction's robustness and tolerance for a wide variety of functional groups make it highly suitable for derivatizing this compound. nih.govnih.gov By carefully selecting the reaction conditions (catalyst, ligand, base, and stoichiometry of the boronic acid), it may be possible to achieve selective mono-substitution at either the C2 or C4 position, owing to their different steric and electronic environments.

| Reactant | Coupling Partner | Potential Product (Mono-substitution at C4) |

| This compound | Phenylboronic acid | 2-Bromo-N-(4-fluorobenzyl)-[1,1'-biphenyl]-4-amine |

| This compound | Methylboronic acid | 2-Bromo-N-(4-fluorobenzyl)-4-methylaniline |

| This compound | Vinylboronic acid | 2-Bromo-N-(4-fluorobenzyl)-4-vinylaniline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide and an amine. organic-chemistry.orgresearchgate.net This reaction could be used to functionalize this compound by replacing the bromine atoms with different primary or secondary amines. This would lead to the synthesis of complex diamine structures.

The general reaction involves treating the dibromo substrate with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄). organic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, controlling the reaction conditions could potentially allow for selective mono-amination at either the C2 or C4 position before proceeding to a second amination if desired.

| Reactant | Coupling Partner (Amine) | Potential Product (Mono-amination at C4) |

| This compound | Aniline | 2-Bromo-N1-(4-fluorobenzyl)-N4-phenylbenzene-1,4-diamine |

| This compound | Morpholine | 4-(2-Bromo-4-((4-fluorobenzyl)amino)phenyl)morpholine |

| This compound | Benzylamine (B48309) | 2-Bromo-N1-(4-fluorobenzyl)-N4-benzylbenzene-1,4-diamine |

Other Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, playing a pivotal role in the synthesis of pharmaceuticals and other highly functionalized organic molecules. bohrium.comrsc.orgresearchgate.net The presence of two bromine atoms on the aromatic ring of this compound provides two potential sites for such transformations. The general applicability of palladium catalysis in forming these bonds suggests that this compound can readily participate in a variety of coupling reactions. bohrium.comrsc.orgresearchgate.net

While specific examples detailing the use of this compound in a broad range of named palladium-catalyzed reactions are not extensively documented in the provided search results, the fundamental principles of these reactions support its potential as a substrate. The reactivity of aryl bromides in palladium-catalyzed couplings is well-established.

Table 1: Overview of Potential Palladium-Catalyzed Reactions

| Reaction Name | Bond Formed | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura Coupling | C-C | Organoboron compounds | Biaryl or substituted aniline derivatives |

| Sonogashira Coupling | C-C | Terminal alkynes | Alkynyl-substituted aniline derivatives |

| Heck Coupling | C-C | Alkenes | Alkenyl-substituted aniline derivatives |

| Buchwald-Hartwig Amination | C-N | Amines, amides | Diamine or amino-amide derivatives |

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable ligand (e.g., phosphines like Xantphos, SPhos) and a base. beilstein-journals.org The choice of reaction conditions can often be tuned to achieve selective coupling at one or both of the bromine positions. The ability to form C-N bonds through processes like the Buchwald-Hartwig amination is particularly significant in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals. semanticscholar.org

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Acylation and Sulfonylation

The nitrogen atom of the secondary amine is nucleophilic and can readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives (amides). This reaction is fundamental in organic synthesis for installing carbonyl groups and creating more complex amide structures.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields N-sulfonyl derivatives (sulfonamides). Sulfonamides are an important class of compounds with a wide range of applications.

Imine Formation and Schiff Base Derivatives

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. nih.gov While the secondary amine of this compound itself does not directly form an imine, its precursor, 2,4-dibromoaniline, can react with aldehydes or ketones to form Schiff bases. researchgate.net For instance, the condensation of an aniline with a benzaldehyde (B42025) derivative is a common method for preparing imines. nih.govnih.gov

Table 2: Examples of Schiff Base Formation from Related Anilines

| Aniline Derivative | Carbonyl Compound | Resulting Schiff Base Type |

| 4-bromoaniline (B143363) | 2-chlorobenzaldehyde | (E)-4-Bromo-N-(2-chlorobenzylidene)aniline nih.gov |

| Aniline | 5-Bromo-2-hydroxybenzaldehyde | Schiff base with a bromo and hydroxyl substituent researchgate.net |

| 4-fluoroaniline (B128567) | 4-hydroxybenzaldehyde | 4-Fluoro-N-(4-hydroxybenzylidene)aniline researchgate.net |

Cyclization Reactions and Heterocycle Formation

The structure of this compound, with its reactive amine and ortho- and para-bromo-substituted phenyl ring, provides opportunities for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems. These reactions are often key steps in the synthesis of complex, biologically active molecules.

For example, palladium-catalyzed intramolecular C-N bond formation could potentially lead to the formation of a fused heterocyclic system. Furthermore, the dibromoaniline moiety can be a precursor to other functionalities that can then participate in cyclization cascades.

Mechanistic Investigations of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a catalytic cycle involving several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, this compound) to form a Pd(II) intermediate.

Transmetalation (for C-C couplings) or Coordination/Deprotonation (for C-N couplings): In C-C couplings like the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In C-N couplings like the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The electronic and steric properties of the ligands play a crucial role in stabilizing the palladium intermediates and facilitating the elementary steps of the catalytic cycle. beilstein-journals.org

Potential Applications As a Chemical Intermediate

Building Block for Complex Organic Molecules

The true value of 2,4-Dibromo-N-(4-fluorobenzyl)aniline lies in its capacity as a scaffold for constructing more elaborate molecular structures. The two bromine atoms on the aniline (B41778) ring are prime candidates for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-2 and C-4 positions. For instance, its precursor, 2,4-dibromoaniline (B146533), is utilized as a substrate in palladium-catalyzed ortho-selective cross-coupling reactions with Grignard reagents. sigmaaldrich.com This reactivity would be retained in the N-benzylated derivative, enabling the synthesis of complex, multi-aryl systems.

Furthermore, the fluorinated benzyl (B1604629) group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or modify binding affinity. nbinno.comnih.gov The entire this compound unit could be incorporated as a key fragment in the synthesis of pharmacologically active compounds or targeted bifunctional degraders, a known application area for its precursor, 2,4-dibromoaniline. chemicalbook.com Recent advances have also demonstrated that the benzylic C-N bond in N-benzylamines can be activated for nickel-catalyzed coupling reactions, presenting another avenue for derivatization. nih.gov

Precursor in the Synthesis of Heterocyclic Compounds

N-substituted anilines are fundamental precursors for a vast range of nitrogen-containing heterocycles. beilstein-journals.orgrsc.org The structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems. The bromine atom at the C-2 (ortho) position is particularly significant. Through reactions like the Buchwald-Hartwig amination or Ullmann condensation, an intramolecular cyclization could be triggered between the secondary amine and the ortho-bromo position, potentially after functionalization of the benzyl group or the aniline ring, to yield substituted dihydroquinazolines or related heterocycles. beilstein-journals.org

The precursor, 2,4-dibromoaniline, serves as a starting material for synthesizing substituted 2-mercaptobenzimidazoles, highlighting the utility of the 2-amino-halobenzene motif in forming five-membered heterocyclic rings. sigmaaldrich.comchemicalbook.com By analogy, this compound could be used to generate N-benzylated heterocyclic cores, which are prevalent in many bioactive molecules and natural products. nih.gov

Role in the Development of Advanced Materials Precursors

The unique combination of heavy bromine atoms and an electronegative fluorine atom makes this compound an intriguing candidate for precursors to advanced materials. Fluorinated aniline derivatives are known to be integral to the development of specialty polymers and materials, contributing to enhanced thermal and chemical resistance. chemimpex.comnbinno.com The bromine atoms could impart flame-retardant properties or introduce a "heavy atom effect" beneficial for phosphorescent materials used in organic light-emitting diodes (OLEDs).

By forming bi-aryl or carbazole (B46965) structures through coupling reactions at the bromine sites, it is possible to create conjugated systems with tailored electronic properties. Such carbazole derivatives are noted for their unusual electronic characteristics, making them suitable for applications in organic electronics. nih.gov The N-(4-fluorobenzyl) group can also influence the solid-state packing and morphological properties of resulting materials, while also serving as a synthetic handle for further functionalization. N-benzyl groups have been incorporated into amphiphilic molecules for the development of nanoparticle delivery systems, suggesting a potential role in functional biomaterials. researchgate.net

Application in Ligand Synthesis for Catalysis

The field of catalysis heavily relies on the design of organic ligands that can precisely control the activity and selectivity of a metal center. Dihaloanilines are valuable starting points for such ligands. Notably, 2,4-dibromoaniline is used to synthesize acetylenic amine ligands for the preparation of bis-amido Ti(IV) complexes. lookchem.comsigmaaldrich.com Similarly, 4-fluoroaniline (B128567) has been investigated for producing ligands for homogeneous catalysis. wikipedia.org

This compound could be readily adapted for this purpose. The two bromine atoms provide handles for introducing phosphine (B1218219), amine, or other coordinating groups via substitution reactions. The N-(4-fluorobenzyl) substituent is not merely a passive component; it provides steric bulk near the coordinating site, which can create a specific pocket around the metal center to influence substrate approach and reaction selectivity. Furthermore, the electron-withdrawing fluorine atom can modulate the electronic properties of the ligand, fine-tuning the reactivity of the catalyst. This ability to systematically modify both steric and electronic parameters is a key principle in modern ligand design.

Exploration of Biological Interactions at a Molecular Level

Computational Approaches to Molecular Docking and Binding AffinityThere are no computational studies in the available literature that explore the molecular docking behavior or predict the binding affinity of 2,4-Dibromo-N-(4-fluorobenzyl)aniline with any protein targets.

Pharmacophore Modeling and Lead Optimization (conceptual, no drug development)

Pharmacophore modeling is a cornerstone of rational drug design, allowing scientists to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore model can be constructed by dissecting its structural components and their potential interactions.

Hypothetical Pharmacophore Features:

A conceptual pharmacophore model for this compound would likely include the following features:

Hydrogen Bond Acceptor: The nitrogen atom in the aniline (B41778) group can act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the aniline moiety can serve as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: Both the dibrominated aniline ring and the fluorinated benzyl (B1604629) ring represent significant hydrophobic regions that can engage in van der Waals interactions or pi-stacking with complementary hydrophobic pockets in a target protein.

Halogen Bond Donors: The two bromine atoms on the aniline ring and the fluorine atom on the benzyl ring are potential halogen bond donors. Halogen bonds are increasingly recognized as important non-covalent interactions in molecular recognition.

Interactive Data Table: Hypothetical Pharmacophore Features of this compound

| Feature Type | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Aniline Nitrogen | Interaction with donor groups (e.g., -OH, -NH) on a biological target. |

| Hydrogen Bond Donor | Aniline N-H | Interaction with acceptor groups (e.g., C=O, -O-) on a biological target. |

| Aromatic/Hydrophobic | Dibromophenyl Ring | Hydrophobic interactions, pi-stacking. |

| Aromatic/Hydrophobic | Fluorobenzyl Ring | Hydrophobic interactions, pi-stacking. |

| Halogen Bond Donor | Bromine Atoms | Interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur). |

| Halogen Bond Donor | Fluorine Atom | Interaction with electron-rich atoms. |

Lead Optimization Strategies:

Lead optimization is the iterative process of modifying a biologically active compound to improve its pharmacological properties. Based on the hypothetical pharmacophore model, several conceptual strategies could be employed to optimize a lead compound with the this compound scaffold.

Structure-Activity Relationship (SAR) Exploration:

Systematic modification of the core structure would be crucial to understand the structure-activity relationship (SAR). This involves synthesizing and testing a series of analogs to determine which structural features are critical for biological activity.

Potential Modifications for SAR Studies:

Substitution on the Aniline Ring:

Position of Bromine Atoms: Moving the bromine atoms to different positions on the aniline ring (e.g., 2,5- or 3,5-disubstitution) could probe the spatial requirements of the binding pocket.

Nature of Halogen: Replacing bromine with other halogens (chlorine, iodine) or other electron-withdrawing or electron-donating groups could elucidate the role of electronics and sterics in target interaction.

Substitution on the Benzyl Ring:

Position of the Fluorine Atom: Shifting the fluorine atom to the ortho- or meta-positions of the benzyl ring could impact binding affinity and selectivity.

Multiple Substitutions: Introducing additional substituents on the benzyl ring could explore further interactions with the target.

Modification of the Linker:

N-Alkylation: Replacing the hydrogen on the aniline nitrogen with small alkyl groups could modulate the hydrogen bonding capacity and lipophilicity.

Linker Flexibility: Introducing or constraining the flexibility of the benzyl group could help to identify the optimal conformation for binding.

Interactive Data Table: Conceptual Lead Optimization Strategies

| Strategy | Rationale | Example Modification |

| Aniline Ring Modification | To probe steric and electronic requirements of the binding pocket. | - Varying the position of bromine atoms.- Replacing bromine with chlorine or iodine. |

| Benzyl Ring Modification | To optimize interactions with the target and improve properties like solubility. | - Shifting the position of the fluorine atom.- Introducing additional substituents. |

| Linker Modification | To alter hydrogen bonding potential and conformational flexibility. | - N-methylation.- Introducing conformational constraints. |

By systematically applying these conceptual strategies, researchers could, in theory, refine the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties, transforming a hypothetical hit into a more promising lead compound for further investigation.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Characterization Insights

While specific literature on the synthesis of 2,4-Dibromo-N-(4-fluorobenzyl)aniline is scarce, its preparation can be confidently predicted based on established organic chemistry principles. The most probable synthetic routes would involve either the N-alkylation of 2,4-dibromoaniline (B146533) with 4-fluorobenzyl halide or the reductive amination between 2,4-dibromoaniline and 4-fluorobenzaldehyde. nih.govresearchgate.net The latter is a common and efficient method for forming N-aryl benzylamines. nih.gov

Successful synthesis would be confirmed through a standard suite of characterization techniques. The insights gained would be crucial for validating the molecular structure and purity, forming the basis for all subsequent reactivity and application studies.

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Feature | Information Gained |

| ¹H NMR | Multiple distinct signals in the aromatic region (6.5-7.5 ppm), a doublet for the benzylic CH₂ group, and a broad singlet for the N-H proton. | Confirms the presence and connectivity of both aromatic rings and the benzyl (B1604629) and amine groups. |

| ¹³C NMR | Signals for carbon atoms bonded to bromine (C-Br) and fluorine (C-F), along with other aromatic and aliphatic carbons. | Provides a complete carbon skeleton map of the molecule. |

| FTIR | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br/C-F vibrations in the fingerprint region. nih.gov | Confirms the presence of key functional groups. |

| Mass Spec. | A distinct molecular ion peak (M⁺) and characteristic isotopic pattern due to the two bromine atoms (¹⁹Br and ⁸¹Br). | Confirms the molecular weight and elemental composition (Br₂). |

Unexplored Reactivity and Derivatization Opportunities

The true potential of this compound lies in its unexplored reactivity. The molecule is a trifunctional scaffold, offering at least three distinct sites for chemical modification: the bromine atom at the C2 position, the bromine atom at the C4 position, and the secondary amine.

The two bromine atoms are prime handles for palladium-catalyzed cross-coupling reactions. chemicalbook.com This opens up a vast number of derivatization possibilities, allowing for the strategic construction of complex molecules. The differential reactivity of the ortho- (C2) and para- (C4) substituted bromines could potentially allow for selective, sequential functionalization.

Further derivatization can be achieved at the secondary amine. Acylation, for instance with reagents like benzoyl chloride, is a straightforward method to introduce new functionalities and modify the electronic properties of the molecule. nih.govlibretexts.org

Interactive Table: Potential Derivatization Reactions

| Reaction Type | Reagent Class | Potential Product Class | Significance |

| Suzuki Coupling | Aryl Boronic Acids researchgate.net | Poly-aryl anilines | Creation of extended π-conjugated systems for materials science. |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkynyl anilines | Building blocks for polymers and functional materials. |

| Buchwald-Hartwig Amination | Amines | Diaminophenyl derivatives | Synthesis of ligands and potential pharmaceutical scaffolds. |

| Heck Coupling | Alkenes chemicalbook.com | Styrenyl-substituted anilines | Access to precursors for polymerization and complex natural products. |

| Acylation | Acid Chlorides (e.g., Benzoyl Chloride) libretexts.org | N-acyl derivatives | Modulation of biological activity and electronic properties. nih.gov |

| N-Alkylation | Alkyl Halides | Tertiary amines | Fine-tuning of steric and electronic properties. |

Future Directions in Computational Studies and Theoretical Modeling

Computational chemistry offers a powerful, non-empirical approach to predict the properties and reactivity of this compound before embarking on extensive lab work. capes.gov.br

Future theoretical studies should focus on several key areas:

Electronic Property Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its electronic behavior and charge-transfer capabilities. mdpi.com Mapping the Molecular Electrostatic Potential (MEP) would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity. nih.gov

Reaction Mechanism Modeling: Simulating the transition states for potential reactions, such as regioselective Suzuki coupling at the C2 vs. C4 position, could help in designing optimal reaction conditions to achieve selective synthesis of desired products.

Halogen Bonding: Investigating the potential for the bromine atoms to act as halogen bond donors could reveal novel, non-covalent interaction modes relevant for crystal engineering and supramolecular chemistry. researchgate.net

Emerging Applications and Broader Impact in Organic Synthesis and Related Fields

The derivatization opportunities and structural features of this compound suggest its potential impact across several scientific domains.

Advanced Organic Synthesis: It serves as an ideal building block for diversity-oriented synthesis. The ability to selectively functionalize the two bromine atoms and the nitrogen atom allows for the rapid generation of a library of complex, three-dimensional molecules from a single, versatile starting material.

Medicinal Chemistry: The N-aryl benzylamine (B48309) motif is a known pharmacophore present in numerous bioactive compounds. nih.govresearchgate.net The fluorobenzyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity. Therefore, derivatives of this compound could be synthesized and screened for a wide range of biological activities, potentially as kinase or dehydrogenase inhibitors. nih.govresearchgate.net

Materials Science: Through cross-coupling reactions that create extended π-conjugated systems, derivatives of this compound could be investigated for applications in organic electronics. The resulting poly-aromatic structures are candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.

Q & A

Q. Advanced

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance at the 2- and 4-positions may slow transmetallation.

- Fluorine : Electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. DFT calculations show reduced electron density at the 4-Br position compared to 2-Br .

Q. Methodology :

- Use Pd(PPh₃)₄ with arylboronic acids for Suzuki reactions.

- Monitor reaction progress via ¹⁹F NMR to track fluorine’s electronic impact .

How can computational methods predict the crystal structure of this compound?

Q. Advanced

Q. Advanced

- Multi-technique validation : Cross-check NMR with IR (C-Br stretch: ~500–600 cm⁻¹) and HRMS (e.g., [M+H⁺] = 383.92 Da).

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace signal origins.

- X-ray crystallography : Resolve ambiguities in substituent positions .

What strategies improve yield in large-scale synthesis?

Q. Basic

Q. Advanced

- Flow chemistry : Continuous processing minimizes side reactions.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., Br₂ equivalents, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.